Boc-O-dimethylphospho-L-serine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHQDUCEZPJRG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COP(=O)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc O Dimethylphospho L Serine
Precursor Synthesis: N-Boc-L-serine
The foundational step in the synthesis is the protection of the α-amino group of the L-serine starting material. This is crucial to prevent its participation in subsequent reactions, thereby directing the phosphorylation to the side-chain hydroxyl group. The most common protective group for this purpose is the tert-butyloxycarbonyl (Boc) group. nbinno.com
Protection of the α-Amino Group of L-serine (e.g., using Di-tert-butyl Dicarbonate)
The standard and widely adopted method for introducing the Boc group onto the α-amino group of L-serine involves its reaction with di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). orgsyn.org The reaction is typically performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
A common procedure involves dissolving L-serine in an aqueous solution of a base, such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. orgsyn.orggoogle.com Boc anhydride, often dissolved in an organic solvent like dioxane, is then added to the aqueous solution. orgsyn.org The reaction mixture is stirred, typically starting at a low temperature (e.g., 5°C) and then warming to room temperature to ensure the reaction proceeds to completion. orgsyn.org After the reaction, an acidic workup is performed to neutralize the excess base and protonate the newly formed N-Boc-L-serine's carboxylic acid, allowing for its extraction into an organic solvent. orgsyn.org
Optimization of Reaction Conditions and Yields
One established method utilizes a biphasic system of dioxane and 1 N sodium hydroxide with L-serine. The Boc anhydride is added to this ice-cold mixture, which is stirred for several hours. This procedure produces N-Boc-L-serine as a crude product in high enough purity to be used in subsequent steps without further purification. orgsyn.org
Another optimized approach aims to improve yield and simplify the process for industrial-scale production. This method uses a milder base, such as sodium carbonate or sodium hydrogen carbonate, in an aqueous solution. A key feature of this optimization is the batch-wise addition of Boc anhydride. The reagent is added in several portions over a period of hours. This controlled addition maintains an optimal concentration of the anhydride, minimizing potential side reactions and driving the main reaction to completion. This method has been reported to achieve yields of over 90% with a product purity exceeding 99%. google.com
The following table summarizes representative reaction conditions for the synthesis of N-Boc-L-serine.
| Parameter | Method 1 | Method 2 |
| Base | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) |
| Solvent System | Dioxane / Water | Water |
| (Boc)₂O Addition | Single Portion | Batch-wise (Multiple Portions) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reported Yield | High (product used directly) orgsyn.org | > 90% google.com |
| Reported Purity | Sufficient for next step orgsyn.org | > 99% google.com |
Phosphorylation of the Serine Hydroxyl Group
With the α-amino group protected, the next critical stage is the phosphorylation of the side-chain hydroxyl group. This step must be performed regioselectively, targeting the hydroxyl group while leaving the carboxylic acid group unreacted. reddit.com
Regioselective Phosphorylation Strategies
Direct phosphorylation of N-Boc-L-serine is challenging because the carboxylic acid is more nucleophilic than the side-chain hydroxyl group and would react preferentially with the phosphorylating agent. Therefore, a key strategy for achieving regioselectivity is the temporary protection of the carboxylic acid group, typically by converting it into an ester. orgsyn.org
Commonly, N-Boc-L-serine is converted to its methyl or benzyl (B1604629) ester prior to phosphorylation. orgsyn.orgchemicalbook.com The methyl ester can be synthesized by reacting N-Boc-L-serine with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), yielding N-Boc-L-serine methyl ester in high yield (e.g., 86%). orgsyn.org Alternatively, the benzyl ester can be prepared using benzyl bromide and a base like cesium carbonate. chemicalbook.com Once the carboxylic acid is protected as an ester, the hydroxyl group becomes the most reactive site for the subsequent phosphorylation reaction.
Introduction of the Dimethylphosphate Moiety
To introduce the dimethylphosphate group onto the hydroxyl group of the protected N-Boc-L-serine ester, a suitable phosphorylating agent is required. A logical and common class of reagents for this transformation are dialkyl phosphorochloridates. wikipedia.org Specifically, for the target molecule, dimethyl phosphorochloridate ((CH₃O)₂P(O)Cl) would be the reagent of choice.
The reaction involves the nucleophilic attack of the serine's hydroxyl group on the electrophilic phosphorus atom of dimethyl phosphorochloridate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. The fully protected product, N-(tert-butoxycarbonyl)-O-(dimethylphospho)-L-serine ester, is thus formed. The final step would involve the selective deprotection of the carboxyl group's ester to yield the target compound, Boc-O-dimethylphospho-L-serine.
Purification and Characterization Methodologies for Synthetic Intermediates
The purification of synthetic intermediates, including the final this compound product, is essential to remove unreacted starting materials, reagents, and byproducts. Given the polarity of the phosphate (B84403) group, specialized chromatographic techniques are often employed. Column chromatography using silica (B1680970) gel is a standard method for purifying protected amino acids. column-chromatography.com For phosphorylated compounds, which can be highly polar, reverse-phase high-performance liquid chromatography (HPLC) is also highly effective, sometimes using ion-pairing agents like heptafluorobutyric acid to improve separation. nih.gov Immobilized metal affinity chromatography (IMAC) is another powerful technique for specifically isolating phosphorylated molecules from a mixture. takarabio.com
Once purified, the intermediates are subjected to rigorous characterization to confirm their structure and purity. A combination of spectroscopic methods provides a comprehensive analysis.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | A characteristic singlet for the nine protons of the Boc group (~1.4 ppm); multiplets for the α-CH and β-CH₂ protons of the serine backbone; a doublet for the six protons of the two methoxy (B1213986) groups on the phosphate (~3.7 ppm) due to coupling with the phosphorus atom. scispace.commdpi.com |
| ¹³C NMR | Resonances corresponding to the carbonyl and quaternary carbons of the Boc group (~155 ppm and ~80 ppm, respectively), the serine α- and β-carbons, and the methoxy carbons. mdpi.com |
| ³¹P NMR | A single resonance in the proton-decoupled spectrum, confirming the presence of a single phosphorus environment. The chemical shift is indicative of a phosphate triester. scispace.comresearchgate.netnih.gov |
| Mass Spectrometry (ESI-MS) | The electrospray ionization mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 314.1, confirming the molecular weight (313.24 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the N-H stretch, the C=O stretch of the Boc carbamate (B1207046) (~1700 cm⁻¹), the P=O stretch of the phosphate group (~1250 cm⁻¹), and P-O-C stretches. |
Applications in Phosphopeptide Synthesis and Peptide Chemistry
Solid-Phase Phosphopeptide Synthesis (SPPS)
In SPPS, the peptide is assembled step-by-step while anchored to an insoluble polymer support. The Boc strategy was foundational to the development of SPPS.
Incorporation of Boc-O-dimethylphospho-L-serine into Peptide Chains
The incorporation of this compound follows the standard cycle of Boc-SPPS. The process begins with the deprotection of the N-terminal Boc group on the resin-bound peptide chain, typically using trifluoroacetic acid (TFA). This is followed by a neutralization step. Subsequently, the incoming this compound is activated and coupled to the newly freed N-terminus of the growing peptide chain. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. The methyl phosphate (B84403) protecting groups are generally stable to the repetitive TFA treatments used for Boc group removal.
Coupling Reagents and Efficiency in Serine Phosphorylation
The efficiency of incorporating the bulky and sterically hindered this compound residue is highly dependent on the choice of coupling reagent. Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), can be employed. However, for more challenging couplings involving phosphorylated amino acids, more potent phosphonium- or aminium-based reagents are often preferred.
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, DIC | Standard, cost-effective reagents. |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, suitable for hindered couplings. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very rapid and efficient coupling, low racemization. |
The choice of reagent is critical to drive the reaction to completion and avoid the formation of deletion sequences, which is a common issue in the synthesis of phosphopeptides.
Challenges and Advancements in SPPS with Phosphorylated Residues
Synthesizing phosphopeptides using SPPS presents several challenges. The bulky nature of the protected phospho-amino acid can lead to incomplete coupling reactions. Furthermore, the final cleavage step, which removes the peptide from the resin and cleaves the side-chain protecting groups, must also efficiently remove the phosphate protecting groups without degrading the peptide.
| Challenge | Mitigation Strategy |
| Low Coupling Efficiency | Use of potent coupling reagents (e.g., HATU, PyBOP); performing double couplings. |
| Side Reactions during Cleavage | Judicious choice of scavengers in the cleavage cocktail. |
| Phosphate Group Removal | Use of specific deprotection reagents like TMSBr for methyl group cleavage. |
Solution-Phase Phosphopeptide Synthesis
While SPPS is dominant, solution-phase synthesis remains valuable, especially for the large-scale production of peptides or for creating specific peptide fragments that can be joined together.
Strategies for Segment Condensation
In solution-phase synthesis, smaller protected peptide fragments are synthesized and purified individually before being linked together in a process called segment condensation. This compound can be incorporated into these fragments. The strategy involves coupling a fragment with a free C-terminus to another fragment with a free N-terminus. The Boc group serves as the temporary N-terminal protection during the synthesis of each fragment. The choice of protecting groups for the phosphate (methyl) and other side chains is crucial to ensure they remain intact during fragment synthesis and can be removed at the final stage.
Role in Fragment Synthesis for Larger Phosphopeptides
The synthesis of large phosphopeptides or phosphoproteins can be achieved by producing several fragments, at least one of which contains this compound, and then ligating them. This approach, often part of a convergent synthesis strategy, allows for the purification of intermediate fragments, which can lead to a purer final product. The robustness of the dimethyl phosphate protecting group is an advantage here, as it can withstand the various coupling and deprotection steps required to build the individual segments. Once the full-length peptide backbone is assembled through ligation, a final deprotection step is performed to remove the methyl groups from the phosphate and any other remaining side-chain protecting groups.
Synthesis of Phosphorylation Mimetics and Analogues
Phosphopeptides are susceptible to enzymatic degradation by phosphatases, which can limit their utility in biological assays and as therapeutic leads. To overcome this limitation, significant research has focused on the design and synthesis of phosphorylation mimetics and analogues that are resistant to hydrolysis.
Phosphorylation mimetics are designed to mimic the key structural and electronic features of a phosphorylated amino acid, such as its tetrahedral geometry and dianionic charge at physiological pH, while being stable to phosphatase activity. wikipedia.org A common strategy is to replace the labile P-O bond of the phosphate ester with a more stable P-C bond, creating a phosphonate (B1237965) analogue. rsc.org For serine, this results in non-hydrolyzable analogues like 2-amino-4-phosphonobutyric acid. nih.gov
The synthesis of these mimetics often involves multi-step solution-phase chemistry to create the modified amino acid, which is then suitably protected for incorporation into peptides via SPPS. nih.gov For instance, a common precursor for a phosphoserine mimic is N-Boc protected L-aspartic α-tert-butyl ester, which can be chemically modified to introduce the phosphonate group. nih.gov While this compound is a building block for authentic phosphopeptides, the principles of peptide synthesis it is used in are foundational for the incorporation of these more complex, synthetically derived phosphomimetic building blocks into peptide chains.
Structure-activity relationship (SAR) studies are fundamental to understanding how the specific sequence and phosphorylation state of a peptide influence its biological activity. nih.gov Synthetic phosphopeptides, such as those prepared using this compound, are invaluable tools for these investigations. They allow researchers to systematically probe the interactions between a phosphopeptide and its binding partners, such as kinases, phosphatases, and protein domains that recognize phosphorylated motifs (e.g., SH2 domains). nih.govnih.gov
By synthesizing a series of peptides with variations in the amino acid sequence surrounding the phosphoserine residue, or by incorporating phosphoserine at different positions, researchers can identify the key determinants of binding affinity and specificity. These studies are crucial for:
Mapping kinase substrate specificity: Determining the consensus sequence that a particular kinase recognizes and phosphorylates. nih.gov
Investigating phosphatase substrate preferences: Identifying which phosphopeptides are efficiently dephosphorylated by specific phosphatases. nih.gov
Developing selective inhibitors: Designing peptide-based inhibitors that target specific protein-protein interactions involved in signaling pathways. nih.gov
The following table summarizes examples of how synthetic phosphopeptides are utilized in SAR studies to elucidate biological function.
| Study Area | Research Goal | Example Finding |
| Kinase Specificity | To determine the amino acid sequence preferences for phosphorylation by phosphorylase kinase. | The sequence Lys-Gln-Ile-Ser-Val-Arg was identified as a key determinant for efficient phosphorylation, with substitutions within this motif having a large effect on kinetic parameters. nih.gov |
| Phosphatase Inhibition | To investigate the inhibition of alkaline phosphatase by various phosphate derivatives. | Inorganic phosphate and pyrophosphate were found to be potent competitive inhibitors, suggesting they compete with the substrate for the active site. nih.gov |
| Protein-Protein Interaction | To develop inhibitors of signal transducer and activator of transcription 3 (Stat3) by targeting its SH2 domain. | Phosphopeptide mimics were shown to inhibit the phosphorylation of a key tyrosine residue in Stat3, demonstrating a strategy for disrupting its activity in cancer cells. researchgate.net |
Role in Biochemical Research and Signaling Pathway Investigation
Generation of Defined Phosphopeptides for Enzymatic Studies
The chemical synthesis of phosphopeptides using building blocks like Boc-O-dimethylphospho-L-serine has revolutionized the study of enzymes involved in phosphorylation signaling. It allows for the production of homogenous populations of peptides with a phosphate (B84403) group at a specific location, which is often difficult to achieve with enzymatic methods.
Precisely defined phosphopeptides are essential for developing robust and specific assays for protein kinases and phosphatases. This compound is a key component in the synthesis of peptide substrates for these enzymes. For protein phosphatase assays, a synthetic phosphopeptide serves as a substrate, and the enzyme's activity is measured by detecting the release of inorganic phosphate. nih.gov The use of a specific phosphopeptide sequence enhances the specificity of the assay compared to generic substrates. nih.gov
Conversely, for kinase assays, a non-phosphorylated peptide is synthesized and used as a substrate. The activity of the kinase is then determined by the incorporation of phosphate. The corresponding phosphopeptide, synthesized using this compound, serves as a critical standard and positive control in such assays.
A study on the synthesis of Ser(P)-containing peptides highlighted the use of various Boc-Ser(PO3R2)-OH derivatives, including the dimethyl variant (R=methyl). researchgate.net The research demonstrated the successful incorporation of these derivatives into tripeptides using a mixed-anhydride coupling procedure in the Boc mode of peptide synthesis. researchgate.net
Table 1: Examples of Protected Boc-Ser(PO3R2)-OH Derivatives in Peptide Synthesis
| R Group (Phosphate Protection) | Deprotection Method | Outcome of Deprotection | Reference |
|---|---|---|---|
| Phenyl (Ph2) | Hydrogenolysis | Near quantitative yield of Glu-Ser(P)-Leu | researchgate.net |
| Benzyl (B1604629) (Bzl2) | Hydrogenolysis | Near quantitative yield of Glu-Ser(P)-Leu | researchgate.net |
| t-Butyl (But2) | Mild Acidolysis | Quantitative yield of Ser(P)-Leu | researchgate.net |
| Methyl (Me2) | Acidolytic or Silylitic Treatment | Decomposition of the O-phosphoseryl residue | researchgate.net |
This table illustrates the comparative outcomes of deprotecting different phosphate protecting groups on serine, highlighting the challenges associated with the methyl group.
Synthetic phosphopeptides enable detailed investigations into the structural and sequence determinants of enzyme-substrate recognition. By systematically altering the amino acid sequence flanking the phosphoserine residue, researchers can map the consensus sequences recognized by specific kinases and phosphatases. This compound facilitates the creation of these peptide libraries.
These studies are fundamental to understanding how signaling enzymes achieve their remarkable specificity in the crowded cellular environment. The ability to generate peptides with precisely placed phosphoserine residues is key to elucidating the binding energetics and catalytic mechanisms of these enzymes.
Probing Protein-Protein Interactions Involving Phosphoserine
Many critical protein-protein interactions within signaling cascades are mediated by specialized domains that recognize and bind to phosphoserine motifs. The synthesis of phosphopeptide probes using this compound is a powerful strategy to study these interactions.
Phosphopeptides synthesized with this compound can be modified to create affinity probes. By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the synthetic phosphopeptide, researchers can create molecular tools to detect and quantify the binding of phosphoserine-binding domains (e.g., 14-3-3 domains, SH2 domains with cross-reactivity, or WW domains). These probes are instrumental in identifying new phosphoserine-dependent protein interactions and in characterizing the binding affinities and specificities of known interactions.
Immobilized synthetic phosphopeptides are valuable baits in pull-down assays to identify binding partners from complex cellular lysates. nih.gov A phosphopeptide, synthesized using this compound and then conjugated to a solid support like agarose (B213101) beads, can selectively capture proteins that bind to the specific phosphorylated sequence. The captured proteins can then be identified and quantified using mass spectrometry-based proteomics. This approach has been widely used to map phosphorylation-dependent interaction networks and to understand how these networks are rewired in disease states. An adaptation of this technique, the single-molecule pull-down (SiMPull) assay, allows for the quantification of protein phosphorylation at the single-molecule level. nih.gov
Table 2: Research Applications of Synthetic Phosphopeptides
| Application | Description | Key Requirement | Role of this compound |
|---|---|---|---|
| Enzyme Assays | Serve as specific substrates for kinases or phosphatases to measure enzymatic activity. | Homogenous, sequence-defined phosphopeptides. | Provides the phosphoserine building block for peptide synthesis. |
| Affinity Probes | Labeled phosphopeptides used to detect and quantify interactions with phosphoserine-binding proteins. | Site-specific phosphorylation and attachment of a reporter tag. | Enables the precise incorporation of the phosphoserine recognition motif. |
| Pull-Down Assays | Immobilized phosphopeptides used to isolate binding partners from cell lysates for proteomic analysis. | Stable, sequence-specific phosphopeptide conjugated to a solid support. | Serves as the key reagent for synthesizing the phosphopeptide bait. |
Development of Molecular Tools for Modulating Biological Activity
Beyond their use as research probes, phosphopeptides and their mimetics, synthesized using building blocks like this compound, can be developed as molecular tools to modulate biological activity. By acting as competitive inhibitors of protein-protein interactions or as antagonists of signaling enzymes, these molecules can be used to perturb signaling pathways and study the resulting cellular phenotypes. The development of phosphoserine mimetics is an active area of research to create more stable and cell-permeable molecules that can inhibit phosphoserine-dependent interactions in a cellular context. researchgate.netnih.gov
The synthesis of these molecular tools relies on the foundational chemistry of protected phosphoamino acids. While the deprotection of the dimethyl ester presents a hurdle, the principle of using such building blocks is central to creating molecules that can dissect and control the intricate signaling networks that govern cell life and death.
Design of Phosphonate-Based Research Probes
Phosphonate-based research probes are valuable tools for activity-based protein profiling (ABPP), a technique used to monitor the active state of enzymes within complex biological mixtures. These probes typically consist of a reactive "warhead" that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection.
Peptidyl diaryl phosphonates, for instance, are highly effective mechanism-based inhibitors of serine proteases. nih.gov Their design leverages the steric and electronic similarity of the phosphonate (B1237965) group to the transition state of peptide bond hydrolysis. nih.gov The synthesis of these probes is versatile, allowing for structural modifications that control their reactivity and specificity. nih.gov While direct synthesis from this compound is a specific application, the general principle involves using protected phosphoserine analogs to create these sophisticated molecular tools. The electrophilic phosphonate warhead can be incorporated into a peptide sequence that mimics the natural substrate of a target enzyme, such as a serine protease or hydrolase. nih.govnih.gov This allows the probe to specifically label and report on the activity of that enzyme, providing insights into its function in physiological and pathological processes. nih.gov
Fluorophosphonate (FP)-based probes are another important class of activity-based probes that target serine hydrolases. beilstein-journals.org These probes, which can be tagged with biotin or fluorescent reporters, are used to quantitatively analyze and identify active enzymes in proteomes. beilstein-journals.org The synthesis of these complex probes often relies on building blocks that introduce a stable phosphate mimic, a role that can be fulfilled by derivatives of protected phosphoserine.
| Probe Type | Warhead | Target Enzyme Class | Key Feature |
|---|---|---|---|
| Peptidyl Diaryl Phosphonates | Diaryl Phosphonate | Serine Proteases | Versatile synthesis allowing for tunable reactivity and specificity. nih.gov |
| Fluorophosphonate (FP) Probes | Fluorophosphonate | Serine Hydrolases | Used for activity-based protein profiling (ABPP) and quantitative analysis of active enzymes. beilstein-journals.org |
| Phosphinate-Based Probes | Phenylphosphinate | Serine Proteases | Mimics the P1 amino acid for recognition by the enzyme's primary binding pocket. nih.gov |
Investigation of Receptor Agonism and Antagonism through Phosphorylated Peptides
Phosphorylation events are critical for regulating the interaction of ligands with their receptors and initiating downstream signaling cascades. Synthetic phosphopeptides, created using building blocks like this compound, can be designed to mimic or block these interactions, thereby acting as receptor agonists (activators) or antagonists (inhibitors).
The characterization of a compound as a full agonist, partial agonist, inverse agonist, or antagonist is crucial for understanding its therapeutic potential. domaintherapeutics.ca For G-protein coupled receptors (GPCRs), for example, different ligands can engage distinct downstream effector pathways, a phenomenon known as biased agonism. domaintherapeutics.ca Synthetic phosphopeptides can be employed to probe these specific interactions. By incorporating a phosphoserine residue at a specific position, a peptide can be made to selectively bind to a receptor's phosphobinding domain, either activating or inhibiting its function.
For instance, studies on the dopamine (B1211576) D2 receptor have utilized various ligands to characterize agonist and antagonist effects on the Gαi1 pathway. domaintherapeutics.ca While not specifically using phosphopeptides, this research highlights the methodology where custom-synthesized molecules are used to dissect receptor signaling. Phosphopeptides synthesized from this compound and its analogs can be similarly applied to receptors that are regulated by phosphorylation. These synthetic peptides can help to elucidate the structural requirements for receptor binding and activation, and to identify new leads for drug development.
| Ligand Type | Biological Activity | Mechanism |
|---|---|---|
| Agonist | Produces a direct biological response. domaintherapeutics.ca | Binds to the orthosteric site and activates the receptor. domaintherapeutics.ca |
| Antagonist | Lacks inherent biological activity but interferes with agonist action. domaintherapeutics.ca | Binds to the orthosteric site and blocks agonist binding or receptor activation. domaintherapeutics.ca |
| Partial Agonist | Produces a submaximal biological response compared to a full agonist. domaintherapeutics.ca | Binds to the orthosteric site but elicits a weaker conformational change and activation. |
| Inverse Agonist | Reduces the basal level of receptor activity. domaintherapeutics.ca | Stabilizes an inactive conformation of the receptor. |
Studies on Serine Biosynthesis and Metabolism Pathways (via derived phosphopeptides)
The biosynthesis and metabolism of serine are central to cellular function, providing precursors for the synthesis of proteins, nucleic acids, and lipids. creative-proteomics.com The primary route for de novo serine synthesis is the phosphorylated pathway, which involves three key enzymes: 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). nih.gov
Synthetic phosphopeptides derived from this compound can serve as valuable tools for studying the enzymes of this pathway. For example, a peptide containing a phosphoserine residue can be designed as a substrate or inhibitor for phosphoserine phosphatase, the final enzyme in the pathway. By systematically modifying the amino acids surrounding the phosphoserine, researchers can probe the substrate specificity of PSP and identify key residues involved in catalysis.
Furthermore, non-hydrolyzable phosphoserine analogs can be incorporated into peptides to create potent and specific inhibitors of these enzymes. nih.gov For instance, a difluoromethylene-phosphoserine moiety can be used to create a phosphatase-resistant mimetic. nih.gov Peptides containing such analogs, synthesized using appropriately protected building blocks, can be used to inhibit specific enzymes in the serine metabolic pathway, allowing researchers to study the downstream consequences of this inhibition on cellular metabolism and growth. nih.gov This approach is particularly relevant in cancer research, where many tumors exhibit an upregulation of the serine biosynthesis pathway. creative-proteomics.com
| Enzyme | Reaction Catalyzed | Role in Serine Biosynthesis |
|---|---|---|
| 3-phosphoglycerate dehydrogenase (PHGDH) | Oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov | The first and rate-limiting step of the pathway. nih.gov |
| Phosphoserine aminotransferase (PSAT) | Transamination of 3-phosphohydroxypyruvate to 3-phosphoserine. nih.gov | The second step, utilizing glutamate (B1630785) as the amino donor. nih.gov |
| Phosphoserine phosphatase (PSP) | Dephosphorylation of 3-phosphoserine to L-serine. nih.gov | The final and irreversible step of the pathway. nih.gov |
Analytical and Characterization Methodologies for Phosphoserine Containing Peptides
Chromatographic Techniques for Phosphopeptide Separation
The low abundance of phosphopeptides in complex biological samples necessitates powerful separation techniques to isolate them from their non-phosphorylated counterparts. appliedbiomics.com Chromatographic methods are central to phosphoproteomics, providing the resolution required for subsequent analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a foundational technique for phosphopeptide analysis, valued for its high resolution and compatibility with mass spectrometry. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently used, separating peptides based on their hydrophobicity. However, the negatively charged phosphate (B84403) group can lead to poor peak shape and recovery on standard silica-based C18 columns. The use of bioinert column hardware, which features coatings to eliminate interaction between the sample and stainless steel, can significantly improve analysis by providing sharper peaks and more stable recoveries. theanalyticalscientist.com
To enhance the coverage of the phosphoproteome, different HPLC fractionation methods are often combined. nih.gov A multi-dimensional approach, for instance, might involve an initial separation by ion exchange followed by RP-HPLC. nih.gov Recent strategies also employ high-pH reversed-phase chromatography, which offers an alternative separation selectivity compared to traditional low-pH RP-HPLC and is effective for fractionating phosphopeptides prior to mass spectrometry analysis. mdpi.com
Table 1: Comparison of HPLC Fractionation Methods for Phosphopeptide Analysis
| Technique | Principle of Separation | Key Advantages | Common Application |
|---|---|---|---|
| Low-pH RP-HPLC | Hydrophobicity | High resolution; directly compatible with standard ESI-MS. | Standard final-dimension separation before MS analysis. |
| High-pH RP-HPLC | Hydrophobicity (at different peptide charge states) | Orthogonal to low-pH RP; excellent for offline fractionation. mdpi.com | Prefractionation of complex peptide mixtures. mdpi.com |
| HILIC | Hydrophilicity | Good retention of highly polar phosphopeptides. creative-proteomics.com | Enrichment and separation of phosphopeptides. creative-proteomics.com |
| ERLIC | Mixed-mode (Electrostatic repulsion and hydrophilicity) | Excellent separation of phosphopeptides from acidic non-phosphorylated peptides at low pH. nih.gov | High-selectivity prefractionation. nih.gov |
Ion-Exchange Chromatography
Ion-exchange chromatography (AEX) is a powerful technique for the initial fractionation of complex peptide mixtures based on charge. acs.org This method is particularly effective for enriching phosphopeptides, which carry a net negative charge from the phosphate group, especially at neutral or alkaline pH.
Strong Anion Exchange (SAX) and Weak Anion Exchange (WAX) chromatography are two common modes. nih.gov At a pH above 5, phosphate groups are doubly charged, leading to strong retention on AEX columns. nih.gov However, this can also lead to co-elution with other acidic (aspartic or glutamic acid-rich) peptides. acs.org A more effective approach is to perform the separation at a low pH (e.g., 2.7), where the phosphate group has a single negative charge while carboxylic acid groups are protonated and uncharged. nih.govacs.org This strategy, particularly when combined with hydrophilic interactions in a method called Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC), greatly enhances the selectivity for phosphopeptides. nih.gov
Immobilized Metal Affinity Chromatography (IMAC) is another widely used technique that functions on a similar principle of charge-based interaction. It employs metal ions, typically Fe(III) or Ti(IV), immobilized on a stationary phase to selectively capture negatively charged phosphopeptides. nih.govnih.gov Fe-IMAC columns, in particular, have been shown to enable selective, comprehensive, and reproducible enrichment of phosphopeptides from complex cell lysates. nih.gov
Spectroscopic Techniques for Structural Elucidation
Following separation, spectroscopic methods are employed to determine the precise structure of phosphopeptides and confirm the location of the phosphorylation site.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphopeptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of phosphopeptides in solution, providing detailed information about the local chemical environment of the phosphate group. researchgate.net
³¹P NMR spectroscopy directly observes the phosphorus nucleus, offering a distinct signal for the phosphoserine residue. nih.gov The chemical shift of the ³¹P signal is sensitive to the pH of the solution, with typical values for a phosphoserine peptide being around 0.6 ppm at low pH (4.0) and 4.9 ppm at high pH (8.0). nih.gov This pH dependence can be used to determine the pKa of the phosphoryl group, which is approximately 6.1 for phosphoserine in a model peptide. nih.gov
¹H NMR is also highly informative. The phosphorylation of a serine residue induces characteristic shifts in the resonances of nearby protons. For instance, in a model peptide, phosphorylation of serine resulted in a significant downfield shift of the amide proton resonance (0.21 ppm) and shifts in the α- and β-protons (-0.17 ppm and 0.17 ppm, respectively). nih.gov These specific changes in the NMR spectrum provide unambiguous evidence of phosphorylation and can help to characterize conformational changes in the peptide backbone resulting from the modification. researchgate.net
Table 2: Representative ¹H and ³¹P NMR Chemical Shift Data for a Phosphorylated Serine Peptide
| Nucleus | Resonance | Chemical Shift (ppm) at pH 4.0 | Chemical Shift (ppm) at pH 8.0 | Change upon Phosphorylation (Δδ) |
|---|---|---|---|---|
| ³¹P | Phosphate | 0.6 | 4.9 | N/A |
| ¹H | Amide (HN) | - | - | +0.21 |
| ¹H | Alpha (Hα) | - | - | -0.17 |
| ¹H | Beta (Hβ) | - | - | +0.17 |
Data derived from model peptide studies. nih.gov
Mass Spectrometry (MS) for Phosphorylation Site Identification
Mass spectrometry (MS) is the definitive and most widely used technique for identifying protein phosphorylation sites due to its exceptional sensitivity, speed, and accuracy. nih.govnih.gov The typical workflow involves enzymatic digestion of the protein, enrichment of phosphopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.com
In a tandem mass spectrometer, peptides are first ionized and their mass-to-charge (m/z) ratio is measured. Specific peptide ions are then selected and fragmented, typically through collision-induced dissociation (CID), and the m/z ratios of the resulting fragment ions are measured. creative-proteomics.com The fragmentation pattern creates a "fingerprint" that reveals the amino acid sequence of the peptide.
The presence of a phosphate group (a mass addition of 79.966 Da) on a serine residue can be identified by this mass shift. creative-proteomics.com Furthermore, during fragmentation, phosphoserine and phosphothreonine residues often exhibit a characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da), which appears as a prominent peak in the MS/MS spectrum and serves as a diagnostic marker for phosphorylation. appliedbiomics.com Sophisticated database search algorithms like Mascot or Sequest are then used to match the experimental MS/MS spectra against theoretical spectra generated from protein sequence databases to pinpoint the exact location of the modification. nih.govnih.gov
Electrophoretic Methods for Phosphopeptide Analysis
Electrophoretic techniques, which separate molecules based on their migration in an electric field, are classical yet effective methods for phosphopeptide analysis. The addition of a phosphate group adds negative charge to a peptide, altering its electrophoretic mobility.
Two-dimensional (2D) gel electrophoresis separates proteins or peptides first by their isoelectric point (pI) and then by their molecular mass. mdpi.com This method can resolve different phosphorylated forms of a protein (phospho-isoforms) as distinct spots on a gel. mdpi.com Historically, this technique, combined with autoradiography of proteins labeled with ³²P, was a primary method for phosphopeptide mapping. nih.gov
More recently, capillary electrophoresis (CE) has emerged as a high-resolution separation technique that can be coupled directly to mass spectrometry (CE-MS). nih.gov This online configuration allows for the highly efficient separation of phosphopeptides with subsequent identification by MS. The utility of CE-MS can be further enhanced by integrating an online pre-concentration step, such as immobilized metal-ion affinity chromatography (IMAC), directly at the head of the CE column. nih.gov This allows for the selective capture and analysis of phosphopeptides even from very dilute samples. nih.gov Additionally, novel gel formulations, such as tandem polymerized gels containing immobilized metal ions like Zr⁴⁺, have been developed to improve the resolution of proteins with different numbers of phosphate groups. acs.org
Future Research Directions and Advanced Applications
Integration with Unnatural Amino Acid Chemistry
The integration of Boc-O-dimethylphospho-L-serine into workflows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a promising frontier. The genetic code expansion technology, which utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs, allows for the co-translational insertion of UAAs in response to nonsense or frameshift codons. While the direct genetic encoding of phosphoserine has been achieved, it often suffers from low efficiency due to the charged nature of the phosphate (B84403) group, which can hinder cellular uptake and compatibility with the translational machinery.
This compound, with its protected and neutral phosphate moiety, presents a strategic advantage. This compound can be supplied to cell cultures, and upon cellular uptake, intracellular esterases can potentially cleave the methyl groups to reveal the phosphoserine side chain. The Boc group can be removed by cellular enzymes or subsequent chemical treatment of the purified protein. This "pro-drug" like approach could enhance the efficiency of incorporating phosphoserine into recombinant proteins.
Key Research Findings:
Studies on the incorporation of other protected amino acids, such as Nε-Boc-L-lysine, have demonstrated that protecting charged side chains can improve the efficiency of their genetic encoding.
The development of orthogonal synthetase/tRNA pairs for phosphoserine provides a foundation for engineering new pairs that can recognize and charge tRNAs with this compound. nih.gov
The compatibility of the dimethyl phosphate protecting group with the intracellular environment and the efficiency of its removal by cellular esterases are critical areas for future investigation.
High-Throughput Synthesis of Phosphopeptide Libraries
High-throughput synthesis of phosphopeptide libraries is a powerful tool for studying protein-protein interactions, kinase substrate specificity, and phosphatase activity. This compound is a valuable building block for the solid-phase peptide synthesis (SPPS) of such libraries. The Boc/benzyl (B1604629) strategy in SPPS is a well-established method, and this protected phosphoserine derivative is compatible with this chemistry. nih.gov
The use of this compound in automated parallel peptide synthesizers allows for the rapid generation of large numbers of distinct phosphopeptides. researchgate.net The dimethyl phosphate group is stable to the repetitive acid treatments required for Boc group removal during chain elongation. The final deprotection and cleavage from the resin can be achieved using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which also remove the methyl groups from the phosphate.
| Feature | Application in High-Throughput Synthesis |
| Compatibility | Fully compatible with Boc-SPPS chemistry. |
| Stability | The dimethyl phosphate group is stable to the conditions used for Boc deprotection. |
| Cleavage | The methyl groups are readily cleaved during the final acidolytic cleavage from the resin. |
| Automation | Suitable for use in automated parallel peptide synthesizers for library generation. researchgate.net |
Development of Next-Generation Phosphate Protecting Groups
The dimethyl phosphate protecting group of this compound represents a simple and effective strategy for masking the phosphate moiety during peptide synthesis. However, the evolution of phosphate protecting groups is driven by the need for milder deprotection conditions and orthogonality with other protecting groups. The harsh acidic conditions required to remove methyl groups can be detrimental to sensitive peptides or those with other acid-labile modifications.
Research in this area is focused on developing phosphate protecting groups that can be removed under milder or orthogonal conditions. For example, groups that are labile to fluoride, light, or specific enzymatic cleavage are being explored. The principles learned from the use of dimethyl phosphate, such as the impact of steric and electronic effects on stability and cleavage, inform the design of these next-generation protecting groups.
Comparison of Phosphate Protecting Groups:
| Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| Methyl | Strong acid (HF, TFMSA) | Simple, stable | Harsh cleavage conditions |
| Ethyl | Strong acid | Similar to methyl | Harsh cleavage conditions |
| Benzyl | Hydrogenolysis or strong acid | Milder cleavage possible | Catalyst poisoning can be an issue |
| Allyl | Pd(0) catalysis | Orthogonal to acid/base labile groups | Catalyst required |
| t-Butyl | Mild acid | Milder than methyl/ethyl | Can be too labile for some applications |
Exploration in Chemical Probe Synthesis for Cellular Studies
This compound is a valuable precursor for the synthesis of chemical probes designed to study cellular processes involving protein phosphorylation. These probes can be used to identify and characterize kinases, phosphatases, and phosphopeptide-binding proteins. The protected phosphoserine can be incorporated into a peptide or small molecule scaffold, which can then be further modified with reporter tags such as fluorophores, biotin (B1667282), or photo-crosslinkers.
The synthesis of such probes often involves multi-step chemical transformations. The stability of the dimethyl phosphate group to a wide range of reaction conditions makes it a suitable protecting group during the assembly of the probe. Once the probe is fully assembled, the methyl and Boc groups can be removed to unmask the phosphoserine residue, which is critical for its biological activity.
Potential Applications in Chemical Probe Synthesis:
Activity-based probes: To profile the activity of protein tyrosine phosphatases.
Affinity probes: To isolate and identify phosphopeptide-binding proteins from cell lysates.
Imaging probes: To visualize the localization and dynamics of protein phosphorylation in living cells.
The versatility of this compound in these advanced applications underscores its importance as a chemical tool in the ongoing efforts to unravel the complexities of cellular signaling pathways.
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing Boc-O-dimethylphospho-L-serine, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves phosphorylation of L-serine derivatives using dimethylphosphite under controlled conditions, followed by Boc protection. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometry of phosphorylating agents, and inert atmosphere to prevent oxidation. Purification via ion-exchange chromatography or reverse-phase HPLC ensures high purity. For derivatives like O-phospho-L-serine, analogous protocols are described in the literature .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (to confirm phosphorylation, δ ≈ 0–3 ppm) and / NMR for backbone verification. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Cross-referencing with literature spectral data is critical .
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodological Answer : Store lyophilized at –20°C under argon to prevent hydrolysis of the dimethylphospho group. In solution, avoid aqueous buffers with pH > 7.5, which may deprotect the Boc group. Stability assays (e.g., periodic HPLC analysis over 72 hours) can empirically determine degradation rates under varying conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in solid-phase vs. solution-phase peptide synthesis?
- Methodological Answer : Design controlled experiments comparing coupling efficiencies (e.g., using Fmoc/t-Bu strategies) in both systems. Monitor intermediates via LC-MS to identify side reactions (e.g., β-elimination in solid-phase). Adjust activating agents (HOBt/DIC vs. PyBOP) and reaction times to optimize yields. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure systematic troubleshooting .
Q. What methodological strategies address low coupling efficiency of this compound in automated peptide synthesizers?
- Methodological Answer : Pre-activate the derivative with HATU/HOAt in DMF for 5 minutes before coupling. Increase coupling cycles (2–3 repetitions) and extend reaction times (60–90 minutes). Validate success via Kaiser test or MALDI-TOF after each cycle. Contradictory data may arise from residual moisture; ensure rigorous solvent drying and inert atmosphere .
Q. How can researchers integrate this compound into studies of kinase-mediated phosphorylation in vitro?
- Methodological Answer : Incorporate the compound into synthetic peptide substrates mimicking kinase targets (e.g., Ser/Thr kinase motifs). Use radiometric assays (-ATP) or anti-phosphoserine antibodies to detect phosphorylation. Control for non-specific phosphatase activity by adding inhibitors (e.g., sodium orthovanadate). Reference literature on analogous phosphoserine derivatives for optimal buffer conditions (pH 7.4, 10 mM Mg) .
Q. What experimental approaches validate the stability of this compound in complex biological matrices?
- Methodological Answer : Spike the compound into cell lysates or serum and analyze degradation over time using LC-MS/MS. Compare with stable isotope-labeled internal standards. For in vivo applications, conduct pharmacokinetic studies in model organisms, sampling at intervals to measure intact compound levels via MRM (multiple reaction monitoring) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced enzymatic resistance?
- Methodological Answer : Perform molecular dynamics simulations to assess interactions between the dimethylphospho group and phosphatases. Modify the Boc group (e.g.,改用 electron-withdrawing substituents) to sterically hinder enzymatic access. Validate predictions via enzymatic assays with alkaline phosphatase or PP1/PP2A .
Methodological Frameworks for Research Design
- Literature Review : Use databases like SciFinder and Reaxys to identify synthesis protocols and stability data, prioritizing primary sources (e.g., peer-reviewed journals) over secondary summaries .
- Contradiction Analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., solid-phase vs. solution-phase synthesis) .
- Ethical and Practical Considerations : Ensure scalability of synthesis protocols and compliance with safety guidelines for phosphorylated compounds (e.g., waste disposal regulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
